

2-Bromoquinoline-3-boronic acid chemical properties

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Compound of Interest

Compound Name: 2-Bromoquinoline-3-boronic acid

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An In-Depth Technical Guide to **2-Bromoquinoline-3-boronic acid**: Properties, Reactivity, and Applications

Introduction

2-Bromoquinoline-3-boronic acid is a bifunctional reagent of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a derivative of quinoline, a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals, it provides a strategic entry point for the construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the core chemical properties, reactivity, and practical applications of this versatile building block.

The molecule's utility is anchored by its two key functional groups: the boronic acid at the C3 position and the bromine atom at the C2 position. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.^[1] Simultaneously, the bromo-substituent serves as a versatile handle for a wide array of other transformations, including nucleophilic aromatic substitution and additional cross-coupling reactions. This dual reactivity allows for sequential, regioselective modifications of the quinoline core, making it an invaluable tool for creating diverse compound libraries and elaborate target molecules.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Physicochemical Profile

The essential identification and handling parameters for **2-Bromoquinoline-3-boronic acid** are summarized below. Proper storage is critical for maintaining its integrity, as boronic acids can be susceptible to dehydration to form boroxines or degradation under harsh conditions. It is typically stored under refrigerated and dry conditions.[\[1\]](#)[\[2\]](#)

Property	Value	References
CAS Number	745784-05-8	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₉ H ₇ BBrNO ₂	[1] [3] [4] [6] [7] [8]
Molecular Weight	251.87 g/mol	[1] [3] [4] [5] [8] [9]
Melting Point	144 - 147 °C	[1] [8]
Appearance	White to light yellow or off-white solid/powder	[9]
Storage	2-8°C, under dry atmosphere, sealed	[1] [2]

Chemical Structure:

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Figure 1: Molecular Structure of (2-bromoquinolin-3-yl)boronic acid.

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The key expected features are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-9.0 ppm). Protons on the quinoline ring system will appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the nitrogen and bromine atoms.
 - ^{13}C NMR: The proton-decoupled spectrum should exhibit nine signals corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine (C2) and the carbon bearing the boronic acid group (C3) will have characteristic chemical shifts.
 - ^{11}B NMR: As a boronic acid, the compound will show a characteristic signal in the ^{11}B NMR spectrum. For the trigonal planar (sp^2 hybridized) boronic acid, a relatively broad signal is expected in the range of δ 25-35 ppm. This technique is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate esters or boroxine anhydrides.[\[10\]](#)
- Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. A key diagnostic feature is the presence of a pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.[\[11\]](#) This isotopic signature is characteristic of compounds containing a single bromine atom, arising from the natural abundance of the ^{79}Br and ^{81}Br isotopes.[\[11\]](#)

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of **2-Bromoquinoline-3-boronic acid** stems from its predictable and versatile reactivity, primarily centered around the boronic acid and bromo-substituents.

General Synthetic Routes

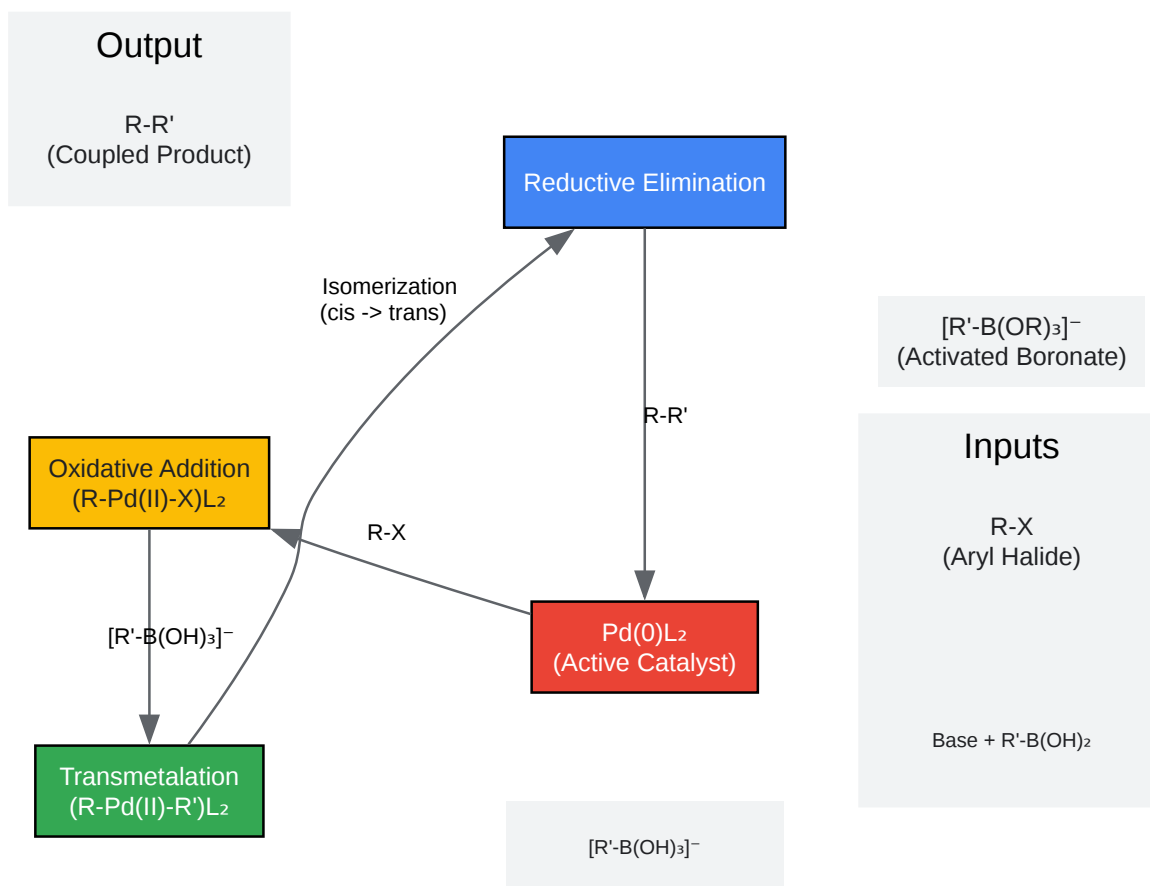
Aryl boronic acids are typically prepared via the reaction of an organometallic intermediate with a trialkyl borate ester.^[12] A common pathway involves a lithium-halogen exchange or Grignard formation from the corresponding aryl halide at low temperatures, followed by electrophilic trapping with a borate like trimethyl or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.^[12]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The most prominent application of **2-Bromoquinoline-3-boronic acid** is its role as a coupling partner in the Suzuki-Miyaura reaction.^[1] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The reaction involves the coupling of the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Causality and Mechanistic Considerations: The choice of base, solvent, and palladium ligand is critical for achieving high yields. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a cornerstone in medicinal chemistry, and **2-Bromoquinoline-3-boronic acid** serves as a sophisticated starting point for novel drug candidates.

- **Pharmaceutical Research:** It is a key intermediate for synthesizing biologically active molecules.^[1] The ability to introduce diverse aryl or heteroaryl groups at the C3 position via Suzuki coupling allows for the rapid exploration of structure-activity relationships (SAR). This approach is commonly employed in the development of:

- Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores, and this reagent allows for the decoration of the quinoline scaffold to target specific enzyme active sites.
- Antimicrobial and Antiviral Agents: The quinoline ring system is present in several antimicrobial drugs, and new derivatives are constantly being explored to combat drug resistance.
- Fluorescent Probes: The inherent optical properties of the quinoline scaffold can be tuned by substitution, making derivatives useful as fluorescent probes for biological imaging and assays.^[1]
- Materials Science: Substituted quinolines are also investigated for their applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors, where their photophysical properties are exploited.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Bromoquinoline-3-boronic acid**. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 3-aryl-2-bromoquinoline derivative.

Materials and Reagents

- **2-Bromoquinoline-3-boronic acid** (1.0 equiv)
- Aryl halide (e.g., 4-iodotoluene) (1.1 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)
- Base (e.g., K₂CO₃, anhydrous) (3.0 equiv)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Nitrogen or Argon gas supply

- Standard glassware (round-bottom flask, condenser)
- Magnetic stirrer and hotplate
- TLC plates, ethyl acetate, hexanes, dichloromethane, methanol
- Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Procedure

- System Preparation (Inert Atmosphere):
 - Action: Place **2-Bromoquinoline-3-boronic acid** (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous K_2CO_3 (3.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.
 - Causality: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere is crucial for catalytic turnover. The base must be anhydrous as water can interfere with some catalytic systems, though it is used as a co-solvent here.
- Catalyst Addition and Solvent Degassing:
 - Action: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Add the $Pd(PPh_3)_4$ catalyst (0.03 equiv) to the flask. Using a cannula or syringe, add the degassed 1,4-Dioxane/Water solvent mixture.
 - Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Adding the catalyst under a positive pressure of inert gas prevents its exposure to air.
- Reaction Execution:
 - Action: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

- Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity, which is critical for efficient catalysis.
- Reaction Monitoring:
 - Action: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with dichloromethane, and spot on a TLC plate, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
 - Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming when the reaction is complete and preventing unnecessary heating that could lead to side products.
- Work-up and Extraction:
 - Action: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
 - Causality: This step quenches the reaction and separates the organic product from inorganic salts (base, byproducts) which are soluble in the aqueous phase.
- Purification:
 - Action: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
 - Causality: This removes any remaining impurities, unreacted starting materials, and catalyst residues, yielding the pure product.
- Analysis:
 - Action: Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and purity.

- Causality: This is the final validation step to ensure the desired molecule has been synthesized correctly.

Safety and Handling

As with any chemical reagent, proper handling of **2-Bromoquinoline-3-boronic acid** is essential.

- Health Hazards: The compound is classified as a skin, eye, and respiratory irritant.[9][13] Direct contact and inhalation of dust should be avoided.
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
 - Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][2][15] It should be kept away from strong oxidizing agents.[15]

Conclusion

2-Bromoquinoline-3-boronic acid stands out as a highly valuable and versatile building block in synthetic chemistry. Its dual functionality allows for selective and sequential C-C bond formations and other transformations, providing a robust platform for the synthesis of complex quinoline-based molecules. For researchers in drug discovery and materials science, this reagent offers a reliable and efficient route to novel compounds with potentially significant biological or physical properties. A firm grasp of its properties, reactivity, and handling requirements is key to unlocking its full synthetic potential.

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